molecular formula C13H9N3O2 B599529 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-82-9

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B599529
CAS No.: 155513-82-9
M. Wt: 239.234
InChI Key: YCWSFKYJIXIYBA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-methylphenyl hydrazine with benzo[d][1,3]oxazin-4-one. The reaction is carried out under reflux conditions in the presence of glacial acetic acid . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Industrial Production Methods

The use of microwave-assisted synthesis can also be explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as serine protease human leukocyte elastase, which is involved in tissue degeneration . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the combination of pyrazine and oxazine rings.

Properties

IUPAC Name

2-(2-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-8-4-2-3-5-9(8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSFKYJIXIYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704571
Record name 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-82-9
Record name 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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